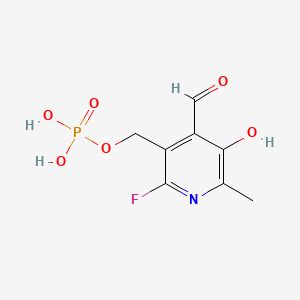

6-Fluoropyridoxal phosphate

Description

Structure

3D Structure

Properties

CAS No. |

90932-80-2 |

|---|---|

Molecular Formula |

C8H9FNO6P |

Molecular Weight |

265.13 g/mol |

IUPAC Name |

(2-fluoro-4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate |

InChI |

InChI=1S/C8H9FNO6P/c1-4-7(12)5(2-11)6(8(9)10-4)3-16-17(13,14)15/h2,12H,3H2,1H3,(H2,13,14,15) |

InChI Key |

UPISIGUJMYQUBS-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(C(=N1)F)COP(=O)(O)O)C=O)O |

Canonical SMILES |

CC1=C(C(=C(C(=N1)F)COP(=O)(O)O)C=O)O |

Other CAS No. |

90932-80-2 |

Synonyms |

6-fluoropyridoxal phosphate 6-FPLP |

Origin of Product |

United States |

Synthetic Methodologies for 6 Fluoropyridoxal Phosphate

Chemical Synthesis Pathways for 6-Fluoropyridoxal (B1227776) and 6-Fluoropyridoxal Phosphate (B84403)

The generation of 6-FPLP typically involves the initial synthesis of its precursor, 6-fluoropyridoxal (6-FPAL), followed by phosphorylation.

One established route to 6-fluoropyridoxal begins with 6-aminopyridoxol. patsnap.comacs.org This starting material undergoes a modified Schiemann reaction to yield 6-fluoropyridoxol (B15471503). patsnap.comacs.org The Schiemann reaction is a well-known method for introducing a fluorine atom onto an aromatic ring. Following this, selective oxidation of 6-fluoropyridoxol using manganese dioxide (MnO₂) produces 6-fluoropyridoxal. patsnap.comacs.org

An alternative approach for synthesizing fluorinated pyridoxal (B1214274) derivatives involves the direct fluorination of a pyridoxal Schiff base (a propylamine (B44156) derivative of pyridoxal). nih.gov This method has been explored with different fluorinating agents, including 5% F₂ in N₂ and acetylhypofluorite, and in various solvents like acetonitrile (B52724) (CH₃CN) and chloroform. nih.gov Studies have indicated that acetylhypofluorite in acetonitrile is a more effective combination for this transformation. nih.gov

Once 6-fluoropyridoxal is obtained, the final step is phosphorylation to yield 6-fluoropyridoxal phosphate. This transformation is a key step in producing the biologically active coenzyme analog. The synthesis of 6-FPLP has been confirmed and its properties have been studied in the context of its interaction with enzymes like glycogen (B147801) phosphorylase. nih.gov

| Starting Material | Key Reaction | Intermediate Product | Reagent | Final Product (Precursor) |

| 6-Aminopyridoxol | Modified Schiemann Reaction | 6-Fluoropyridoxol | N/A | 6-Fluoropyridoxal |

| Pyridoxal Schiff base | Direct Fluorination | N/A | Acetylhypofluorite | 6-Fluoropyridoxal |

| 6-Fluoropyridoxol | Selective Oxidation | N/A | MnO₂ | 6-Fluoropyridoxal |

Purification and Characterization Techniques for Research-Grade 6-FPLP

The purification and characterization of 6-FPLP are essential to ensure its suitability for research applications, particularly in enzyme kinetic and structural studies.

Following synthesis, purification of 6-FPLP and its precursors is often achieved using chromatographic techniques. For instance, in the purification of related enzymes, methods such as ammonium (B1175870) sulfate (B86663) precipitation, DEAE-cellulose chromatography, Sephacryl S-300 gel filtration, and affinity chromatography (e.g., 2′, 5′ ADP Sepharose 4B) are commonly employed. nih.gov These techniques separate the desired compound from unreacted starting materials, byproducts, and other impurities.

Characterization of the purified 6-FPLP relies on a combination of spectroscopic and analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a particularly powerful tool for characterizing 6-FPLP and its interactions with enzymes. nih.govnih.gov The fluorine nucleus serves as a sensitive probe, with its chemical shift providing information about the local environment, including the protonation state of the pyridine (B92270) ring nitrogen and the formation of Schiff bases with amino acids. nih.gov ¹H and ³¹P NMR are also used to further elucidate the structure and conformation of the molecule. pageplace.de

UV-Visible Spectroscopy: The electronic absorption spectra of 6-FPLP and its derivatives provide insights into the different ionic forms of the molecule and the formation of various intermediates in enzymatic reactions. nih.govnih.gov For example, distinct absorption bands can correspond to the ketoenamine and enolimine tautomers of the Schiff base. nih.gov

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the synthesized 6-FPLP and to analyze the isotopic composition of labeled variants. plos.orgsemanticscholar.org

The physicochemical properties of 6-fluoro analogs of vitamin B6 are significantly altered compared to the parent compounds. The presence of the electron-withdrawing fluorine atom at the 6-position lowers the basicity of the ring nitrogen, which in turn affects the pKa values and results in a less zwitterionic and more hydrophobic character. patsnap.comacs.org Despite this, 6-FPLP has been shown to bind to apoenzymes in its dipolar ionic ring form, similar to the natural coenzyme. nih.gov

Development of Modified Synthetic Routes for Isotopic Labeling (e.g., for advanced NMR applications)

Isotopic labeling of 6-FPLP is crucial for advanced NMR studies of enzyme mechanisms. The introduction of stable isotopes such as ¹³C, ¹⁵N, and ¹⁸O allows for more detailed structural and dynamic investigations.

The synthesis of isotopically labeled 6-FPLP can be approached by incorporating labeled precursors at various stages of the synthetic pathway. For instance, the phosphate group can be labeled with ¹⁸O. A general method for synthesizing ¹⁸O-labeled phosphate involves the hydrolysis of phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) with ¹⁸O-enriched water. plos.orgsemanticscholar.org This method can be adapted for the phosphorylation of 6-fluoropyridoxal to produce [¹⁸O]6-FPLP. The resulting isotopically labeled phosphate species can be quantified using ESI-MS. plos.orgsemanticscholar.org

Furthermore, the pyridine ring can be labeled with ¹³C or ¹⁵N. This would typically involve starting with a correspondingly labeled precursor to 6-aminopyridoxol. While specific synthetic routes for ¹³C or ¹⁵N labeled 6-FPLP are not detailed in the provided search results, the principles of isotopic labeling in organic synthesis would apply. sigmaaldrich.comnih.gov These approaches are instrumental in protein NMR spectroscopy to simplify complex spectra and enhance sensitivity. nih.gov

For advanced NMR applications, such as in the study of large protein assemblies, specific isotopic labeling of methyl groups or other specific sites can be highly advantageous. ibs.frzobio.com While direct examples for 6-FPLP are not provided, the development of such tailored labeling strategies would be a significant step forward in its use as a sophisticated NMR probe. The use of ¹⁹F NMR, in conjunction with other isotopic labels, provides a powerful tool to study the function of PLP-dependent enzymes. acs.orgnih.govnthu.edu.tw

| Isotope | Labeling Strategy | Precursor Example | Analytical Technique |

| ¹⁸O | Phosphorylation with labeled phosphate | [¹⁸O]POCl₃ / H₂¹⁸O | ESI-MS |

| ¹³C / ¹⁵N | Synthesis from labeled starting material | ¹³C / ¹⁵N labeled pyridoxine (B80251) precursor | NMR Spectroscopy |

| ¹⁹F | Intrinsic to the molecule | 6-Fluoropyridoxol | ¹⁹F NMR Spectroscopy |

Spectroscopic Characterization and Mechanistic Insights Via 6 Fluoropyridoxal Phosphate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of 6-FPLP

6-Fluoropyridoxal (B1227776) phosphate (B84403) (6-FPLP) serves as a powerful probe in biochemical studies, primarily due to the unique properties of the fluorine-19 (¹⁹F) nucleus. The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it highly sensitive in NMR experiments. researchgate.net Its chemical shift is exceptionally sensitive to the local electronic microenvironment, with a large chemical shift range that allows for the clear resolution of signals corresponding to different states of the molecule. researchgate.netnih.gov

The fluorine atom in 6-FPLP acts as a sensitive reporter for changes in the protonation state of the coenzyme's pyridine (B92270) ring and the imine group it forms with amino acids. nih.gov This sensitivity is crucial for understanding the chemical environment within an enzyme's active site. For instance, in studies with cytosolic aspartate aminotransferase, the ¹⁹F NMR probe revealed that the bound 6-FPLP, existing as a Schiff base, becomes protonated with a pKa of approximately 7.1. nih.gov This corresponds to a pKa of about 6.4 in the native, non-fluorinated enzyme. nih.gov The chemical shift of the fluorine nucleus is directly influenced by whether the nearby ring nitrogen is protonated or deprotonated, allowing for precise determination of these acid-base equilibria. nih.gov

Similarly, when studying 6-fluoropyridoxamine phosphate (6-FPMP) bound to the same enzyme, NMR measurements showed the ring nitrogen is protonated at pH 7 or below but becomes deprotonated at a higher pH, with a pKa of 8.2. nih.gov These studies demonstrate the utility of ¹⁹F NMR in tracking subtle changes in ionization states that are fundamental to the catalytic mechanism of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes.

Table 1: ¹⁹F NMR Chemical Shifts and pKa Values for 6-FPLP Derivatives in Aspartate Aminotransferase

| Species | State | pKa | Observation |

|---|---|---|---|

| 6-FPLP Schiff Base | Enzyme-Bound | ~7.1 | Corresponds to the protonation of the dipolar ionic ring. nih.gov |

PLP and its analogs, including 6-FPLP, exist in different tautomeric forms, primarily the ketoenamine and the enolimine forms, when they form a Schiff base. nih.govnih.gov The equilibrium between these tautomers is critical for catalysis. While ¹⁹F NMR of the 6-FPLP Schiff base in aspartate aminotransferase shows a single resonance below its pKa, this signal represents a time-averaged state of the rapidly interconverting tautomers. nih.gov The existence of these distinct tautomers is confirmed by UV-Visible spectroscopy, which shows two separate absorption bands. nih.gov

While ¹⁹F NMR provides specific information about the coenzyme's pyridine ring, a more complete picture of the enzyme-coenzyme complex is achieved by combining it with other NMR-active nuclei like phosphorus-31 (³¹P) and protons (¹H). acs.org This multi-nuclear approach allows for a comprehensive investigation of structural and mechanistic aspects.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a complementary technique to NMR for studying 6-FPLP and its derivatives. It provides information about the electronic transitions within the molecule, which are sensitive to protonation state, tautomeric form, and the local environment. nih.govnih.gov

The UV-Vis spectrum of a 6-FPLP Schiff base is characterized by distinct absorption bands that correspond to its different chemical forms. nih.gov For the 6-FPLP Schiff base in cytosolic aspartate aminotransferase, two principal light absorption bands are observed, which are assigned to the ketoenamine and enolimine tautomers. nih.gov The relative intensities of these bands provide a quantitative measure of the tautomeric equilibrium. nih.gov For example, in glycogen (B147801) phosphorylase reconstituted with 6-FPLP, the UV spectrum is characteristic of a neutral enolimine Schiff base, which helps confirm the protonation states of the 3-OH group (protonated) and the pyridine nitrogen (unprotonated). nih.gov

Table 2: Characteristic UV-Vis Absorption Bands for 6-FPLP Schiff Base Tautomers in Aspartate Aminotransferase

| Tautomeric Form | Associated Absorption Band |

|---|---|

| Ketoenamine | One of two distinct bands observed below the Schiff base pKa. nih.gov |

The binding of substrates or inhibitors to a 6-FPLP-containing enzyme often induces conformational changes in the protein and shifts the chemical equilibrium of the coenzyme. nih.govnih.gov These changes are readily monitored by UV-Vis spectroscopy. The binding of dicarboxylate inhibitors to aspartate aminotransferase, for example, causes a marked alteration in the tautomeric ratio of the 6-FPLP Schiff base, which is reflected in the UV-Vis spectrum. nih.gov Similarly, in studies of 6-FPLP-reconstituted phosphorylase, activation of the enzyme by substrates and AMP leads to changes in the coenzyme's environment, which can be detected spectroscopically. nih.gov These ligand-induced spectral shifts provide valuable data on the dynamic interactions within the active site during the catalytic cycle. nih.govnih.gov

Fluorescence Spectroscopy of 6-FPLP Reconstituted Enzymes

The introduction of a fluorine atom at the 6-position of pyridoxal phosphate (PLP) to create 6-fluoropyridoxal phosphate (6-FPLP) provides a sensitive probe for investigating the microenvironment of the coenzyme binding site in various enzymes through fluorescence spectroscopy. This technique offers valuable insights into the conformational changes and electronic states of the coenzyme during different stages of the catalytic cycle.

Furthermore, changes in the fluorescence emission of 6-FPLP can be monitored upon the addition of substrates, inhibitors, or allosteric effectors. These changes provide real-time information about the dynamic conformational adjustments occurring within the enzyme's active site. For example, in studies with 6-FPLP-reconstituted phosphorylase, alterations in the fluorescence signal have been observed upon activation by substrates and AMP, indicating shifts in the protein structure around the coenzyme binding site. nih.gov

The table below summarizes hypothetical fluorescence data for a generic 6-FPLP reconstituted enzyme, illustrating how fluorescence parameters can change under different experimental conditions.

| Enzyme State | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield | Fluorescence Lifetime (ns) |

| Apoenzyme | - | - | - | - |

| 6-FPLP Free in Solution | 330 | 400 | 0.05 | 1.2 |

| 6-FPLP Reconstituted Holoenzyme | 335 | 420 | 0.15 | 3.5 |

| Holoenzyme + Substrate | 340 | 425 | 0.12 | 3.1 |

| Holoenzyme + Inhibitor | 335 | 418 | 0.18 | 4.0 |

Compound-Name

| Compound Name |

|---|

| 6-Fluoropyridoxal |

| This compound |

| Pyridoxal |

| Pyridoxal phosphate |

Enzymatic Interactions and Coenzyme Function Elucidation Using 6 Fluoropyridoxal Phosphate

Reconstitution Strategies of Apoenzymes with 6-FPLP

The process of reconstitution involves the removal of the native PLP coenzyme from the holoenzyme to produce an inactive apoenzyme, which is then reactivated by the introduction of the analogue, 6-FPLP. This technique allows for the direct comparison of the properties of the native enzyme with its 6-fluoro-substituted counterpart, providing valuable insights into the coenzyme's function.

Glycogen (B147801) Phosphorylase Systems: Insights into Coenzyme Function and Allostery

Glycogen phosphorylase, a key enzyme in carbohydrate metabolism, has been a primary subject of studies involving 6-FPLP. ebi.ac.uk Reconstitution of apophosphorylase b with 6-FPLP has been successfully achieved, yielding an enzyme that, while exhibiting lower maximal velocity (Vmax), retains characteristics similar to the native enzyme. nih.govresearchgate.net

Spectroscopic studies, particularly ¹⁹F NMR, of the 6-FPLP reconstituted glycogen phosphorylase have been instrumental in confirming the state of the coenzyme within the active site. nih.gov The data from these studies, along with UV and fluorescence spectra, support the model that the coenzyme exists as a neutral enolimine Schiff base, with a protonated 3-OH group and an unprotonated pyridine (B92270) nitrogen. nih.gov The sensitivity of the ¹⁹F NMR chemical shift to the binding of allosteric effectors like AMP and substrates such as glucose-1-phosphate has provided direct evidence of conformational changes at the coenzyme binding site upon activation. acs.org These shifts indicate that the protein structure in the vicinity of the coenzyme is altered when the enzyme transitions between its inactive and active states. nih.goviaea.org

Furthermore, the comparison between the properties of the native and the 6-FPLP-reconstituted enzyme suggests that an interaction between the pyridine ring nitrogen of the coenzyme and the protein is crucial for efficient catalysis. nih.gov The altered electronic nature of the 6-FPLP coenzyme likely perturbs this interaction, leading to the observed decrease in catalytic activity. nih.gov Studies on the allosteric regulation of glycogen phosphorylase have shown that the binding of activators and inhibitors induces significant conformational changes, and the use of 6-FPLP has helped to probe these changes at the level of the coenzyme. nih.govvaia.comnih.govedubirdie.com

Cytosolic Aspartate Aminotransferase Systems: Protonation Dynamics and Catalytic Implications

Cytosolic aspartate aminotransferase, a key enzyme in amino acid metabolism, has also been extensively studied through reconstitution with 6-FPLP. nih.govacs.orgnih.gov A significant finding from these studies is that despite the 6-fluoro substituent reducing the basicity of the pyridine nitrogen by over 10,000-fold, the modified coenzyme still binds predominantly in its dipolar ionic ring form, similar to the native coenzyme. nih.gov

The fluorine atom in 6-FPLP serves as a sensitive ¹⁹F NMR probe to monitor the protonation state of both the pyridine nitrogen and the internal aldimine nitrogen. nih.gov NMR measurements have shown that in the reconstituted enzyme, the pKa of the Schiff base nitrogen is approximately 7.1, a slight increase from the pKa of around 6.4 in the native enzyme. nih.gov Below this pKa, the enzyme exists in a tautomeric equilibrium between the ketoenamine and enolimine forms of the Schiff base. nih.gov The binding of dicarboxylate inhibitors was found to significantly alter this tautomeric ratio. nih.gov

Exploration with Other Pyridoxal (B1214274) Phosphate-Dependent Enzyme Families

While glycogen phosphorylase and aspartate aminotransferase have been the most extensively studied systems, the use of 6-FPLP has been extended to other PLP-dependent enzymes to a lesser extent. For instance, studies on lysine (B10760008) 5,6-aminomutase have utilized various PLP analogs to probe its mechanism, highlighting the broad applicability of such approaches. mdpi.com The insights gained from the well-characterized enzymes provide a foundation for interpreting the results from less-studied systems. The general principle remains the same: to use the unique properties of 6-FPLP to probe the environment of the coenzyme and its role in the specific catalytic mechanism of the enzyme . The development of fluorinated amino acids as mechanism-based inhibitors for PLP-dependent enzymes further underscores the importance of fluorine substitution in studying these enzyme families. acs.orgacs.org

Kinetic and Mechanistic Characterization of 6-FPLP-Reconstituted Enzymes

The reconstitution of apoenzymes with 6-FPLP allows for a detailed kinetic and mechanistic analysis, providing quantitative data on how the altered electronic properties of the coenzyme affect catalysis.

Comparative Enzymatic Activity Analysis: Vmax and Km Values

A common finding in studies of 6-FPLP-reconstituted enzymes is a significant reduction in the maximal velocity (Vmax) compared to the native enzyme, while the Michaelis constant (Km) for the substrate often shows less dramatic changes. nih.govresearchgate.netnih.gov Vmax is a measure of the catalytic efficiency of the enzyme, while Km reflects the affinity of the enzyme for its substrate. tutorchase.compatsnap.com

For example, glycogen phosphorylase reconstituted with 6-FPLP exhibits a lower Vmax, suggesting that the electronic perturbation caused by the fluorine atom impairs the catalytic efficiency. nih.goviaea.org In the case of cytosolic aspartate aminotransferase, the reconstituted enzyme retains about 42% of the native enzyme's activity, indicating a less severe but still significant impact on Vmax. nih.gov The Km of phosphite (B83602) for the 6-fluoro-5'-deoxypyridoxal-reconstituted phosphorylase was found to be nine times higher than that for the enzyme reconstituted with the non-fluorinated analog, indicating a decreased affinity for this substrate. nih.gov

| Enzyme | Coenzyme | Substrate | Vmax (% of Native) | Km Change | Reference |

|---|---|---|---|---|---|

| Glycogen Phosphorylase b | 6-FPLP | Glucose-1-Phosphate | Lower | Similar Characteristics to Native | nih.govresearchgate.net |

| Cytosolic Aspartate Aminotransferase | 6-FPLP | Aspartate | ~42% | Binds substrates normally | nih.gov |

Impact of the 6-Fluoro Substituent on Coenzyme Basicity and Catalytic Efficiency

The primary effect of the 6-fluoro substituent is the significant reduction in the basicity of the pyridine nitrogen due to the strong electron-withdrawing nature of fluorine. nih.gov This decreased basicity has profound implications for the catalytic mechanism of PLP-dependent enzymes. In many of these enzymes, the protonation state of the pyridine nitrogen is crucial for modulating the electronic structure of the coenzyme-substrate complex, thereby facilitating the various chemical transformations. wikipedia.orgdrugbank.com

In aspartate aminotransferase, the reduced basicity of the 6-FPLP ring nitrogen raises the pKa of the internal aldimine, yet the enzyme is still able to perform catalysis with considerable efficiency. nih.gov This suggests that while the protonation of the pyridine nitrogen is important, the enzyme has mechanisms to compensate for the altered properties of the coenzyme. The synchronous proton movement between the ring nitrogen and an active site residue, as suggested by studies with 6-FPLP, highlights a sophisticated mechanism for proton management during catalysis. nih.gov

For glycogen phosphorylase, the unprotonated state of the pyridine nitrogen in the active enzyme suggests that its role might be more related to maintaining the proper conformation and electronic environment of the active site through interactions with the protein, rather than direct participation in proton transfer during the catalytic step. nih.gov The reduced catalytic efficiency of the 6-FPLP-reconstituted enzyme indicates that the electronic character of the pyridine ring is finely tuned for optimal activity, and the perturbation by the fluoro group disrupts this delicate balance. nih.gov

Investigating the Role of the Pyridine Nitrogen and 3-Hydroxyl Group in Enzymatic Catalysis

The pyridine nitrogen and the 3-hydroxyl group of the PLP cofactor are crucial for its catalytic function, participating in a delicate interplay of protonation and hydrogen bonding that facilitates the diverse reactions catalyzed by PLP-dependent enzymes. The introduction of a highly electronegative fluorine atom at the 6-position in 6-FPLP significantly alters the electronic properties of the pyridine ring, most notably reducing the basicity of the ring nitrogen by over 10,000-fold. nih.gov This modification makes 6-FPLP an invaluable probe for understanding the protonation state and the catalytic significance of these functional groups.

In cytosolic aspartate aminotransferase, the fluorine nucleus of 6-FPLP serves as a sensitive NMR probe to monitor changes in the protonation state of both the ring nitrogen and the imine nitrogen of the Schiff base. nih.gov These studies revealed that the ring nitrogen of the bound 6-FPLP becomes protonated with a pKa of approximately 7.1, a value shifted from the pKa of about 6.4 in the native enzyme. nih.gov This demonstrates the influence of the local protein environment on the coenzyme's properties. Below this pKa, two distinct tautomeric forms of the Schiff base, the ketoenamine and the enolimine, are observed, and their ratio is significantly altered by the binding of dicarboxylate inhibitors. nih.gov

Crystallographic studies of glycogen phosphorylase b reconstituted with 6-FPLP show that the fluorine atom is accommodated within the active site with no significant structural changes to the protein. nih.govosti.gov It has been proposed that the reduced activity of the 6-FPLP-reconstituted enzyme may be due to a strengthening of the hydrogen-bonded interactions with the pyridine nitrogen, a consequence of the electronegative fluorine substituent. nih.gov

Collectively, these investigations using 6-FPLP have underscored the critical, yet nuanced, roles of the pyridine nitrogen and the 3-hydroxyl group. The protonation state of these groups is finely tuned by the enzyme's active site to facilitate catalysis, and even subtle alterations, as induced by the 6-fluoro substitution, can have a measurable impact on enzyme efficiency. The ability of enzymes to function with a coenzyme analog that has a dramatically altered pyridine nitrogen basicity highlights the adaptability of enzyme active sites and the complex nature of coenzyme-protein interactions.

Probing Protein-Coenzyme Interactions and Conformational Changes During Catalysis

The binding of the coenzyme pyridoxal phosphate (B84403) (PLP) to its dependent enzymes is a dynamic process, often involving significant conformational changes in both the coenzyme and the protein. These structural rearrangements are essential for catalysis, positioning the substrate and catalytic residues optimally for reaction. 6-Fluoropyridoxal (B1227776) phosphate (6-FPLP) has emerged as a key tool for investigating these intricate protein-coenzyme interactions and the conformational shifts that occur throughout the catalytic cycle. nih.govmdpi.com

The fluorine atom at the 6-position of the pyridine ring provides a sensitive 19F NMR probe to monitor the local environment of the coenzyme within the enzyme's active site. nih.govnih.gov Studies on glycogen phosphorylase reconstituted with 6-FPLP have utilized 19F NMR to detect changes in the protein structure near the coenzyme binding site upon the addition of substrates and allosteric activators like AMP. nih.gov These spectral changes indicate that the protein undergoes conformational adjustments when the enzyme transitions from its inactive to its active state, highlighting the dynamic nature of the active site. nih.govresearchgate.net

In cytosolic aspartate aminotransferase, the 19F NMR signal of the bound 6-FPLP is sensitive to the protonation states of the pyridine nitrogen and the Schiff base imine, as well as to the binding of substrates and inhibitors. nih.gov The observation of distinct NMR signals for different enzymatic states provides direct evidence for conformational changes that alter the electronic environment of the coenzyme. nih.gov For instance, the binding of dicarboxylate inhibitors to the 6-FPLP-enzyme complex leads to a marked alteration in the tautomeric equilibrium of the Schiff base, reflecting a change in the active site geometry. nih.gov

Table 1: Comparison of Native PLP and 6-FPLP in Enzymatic Studies

| Property | Pyridoxal Phosphate (PLP) | 6-Fluoropyridoxal Phosphate (6-FPLP) | Significance in Research |

|---|---|---|---|

| Structure | Standard pyridoxal phosphate | Fluorine atom at the 6-position of the pyridine ring | The 6-fluoro substitution alters electronic properties, providing a probe for enzymatic mechanisms. |

| Pyridine Nitrogen Basicity | Normal | Reduced by over 10,000-fold nih.gov | Allows for the investigation of the role of pyridine nitrogen protonation in catalysis. |

| Enzymatic Activity (in reconstituted enzymes) | 100% (native) | Reduced Vmax in enzymes like glycogen phosphorylase nih.gov and ~42% activity in aspartate aminotransferase nih.gov | Demonstrates the importance of the coenzyme's electronic properties for optimal catalytic efficiency. |

| Spectroscopic Probe | Standard UV-Vis and fluorescence | 19F NMR provides a sensitive probe of the local environment nih.govnih.gov | Enables detailed studies of coenzyme-protein interactions and conformational changes. |

| Protonation State in Glycogen Phosphorylase | Inferred to be a neutral enolimine Schiff base | Confirmed to be a neutral enolimine Schiff base with a protonated 3-OH group and unprotonated pyridine nitrogen nih.govresearchgate.net | Supports models of the coenzyme's state in the active site. |

| Conformational Changes | Inferred from various methods | Directly observed through changes in the 19F NMR signal upon substrate/effector binding nih.gov | Provides direct evidence for catalytically relevant conformational shifts in the enzyme. |

This compound as a Probe for Specific Mechanistic Events

Beyond its utility in defining general protein-coenzyme interactions, this compound (6-FPLP) serves as a refined tool for dissecting discrete, transient events within the catalytic cycle. Its unique spectroscopic properties allow for the real-time observation of specific mechanistic steps that are often difficult to capture with the native coenzyme.

Elucidation of Proton Transfer Pathways in Enzyme Active Sites

Proton transfers are fundamental to the catalytic mechanisms of virtually all pyridoxal phosphate (PLP)-dependent enzymes. nih.gov The precise movement of protons between the coenzyme, substrate, and active site residues is critical for facilitating the various chemical transformations. The fluorine atom in 6-FPLP, being highly sensitive to its electrostatic environment, provides an exceptional NMR probe for monitoring these proton transfer events. nih.gov

In studies of cytosolic aspartate aminotransferase reconstituted with 6-FPLP, 19F NMR spectroscopy was used to track the protonation state of the pyridine nitrogen. nih.gov The observed pKa for the protonation of the ring nitrogen was approximately 7.1. nih.gov Below this pH, a single 19F resonance is observed, despite the presence of two tautomeric forms of the Schiff base (ketoenamine and enolimine) indicated by light absorption spectra. nih.gov This suggests a rapid tautomerization process involving the synchronous movement of a proton. It was concluded that a proton is transferred from the ring nitrogen in the ketoenamine form to the carboxylate group of aspartate-222 in the enolimine form. nih.gov This detailed insight into a specific proton relay system highlights the power of 6-FPLP in mapping out proton transfer pathways.

Furthermore, the general mechanism of many PLP-dependent enzymes involves a series of protonation and deprotonation steps that are facilitated by a network of active site residues and sometimes water molecules. chemrxiv.org While computational methods are often employed to model these pathways, experimental validation can be challenging. chemrxiv.orgwhiterose.ac.uk The sensitivity of the 6-FPLP probe to changes in its immediate environment provides a means to experimentally test and refine these models. For example, changes in the 19F NMR chemical shift upon substrate binding or during catalysis can be correlated with specific proton transfer events predicted by theoretical calculations.

The ability to directly observe the consequences of protonation state changes on the coenzyme analog provides a more dynamic picture of catalysis than what can be obtained from static crystal structures alone. By using 6-FPLP, researchers can gain a deeper understanding of how enzymes orchestrate the precise and timely movement of protons to achieve their remarkable catalytic efficiency.

Understanding the Nature of Pyridoxal Phosphate Schiff Base Intermediates

The formation of a Schiff base between the aldehyde group of pyridoxal phosphate (PLP) and an amino group (either from a lysine residue in the enzyme's active site or from the substrate) is a central feature of PLP-dependent catalysis. wikipedia.orgnih.gov These Schiff base intermediates are not static entities; they exist in different tautomeric forms and their electronic properties are modulated by the enzyme to facilitate specific reaction steps. This compound (6-FPLP) has been instrumental in characterizing these crucial intermediates. nih.govresearchgate.netnih.gov

In glycogen phosphorylase, UV and fluorescence spectra of the enzyme reconstituted with 6-FPLP confirmed that the coenzyme forms a neutral enolimine Schiff base with a lysine residue in the active site. nih.gov This finding was significant because it provided strong experimental support for the proposed state of the native coenzyme in the enzyme. nih.govresearchgate.net The similarity in the spectroscopic properties between the 6-FPLP-enzyme and the native enzyme suggests that the fluoro-analogue is a reliable mimic for studying the internal aldimine (the Schiff base with lysine). nih.gov

Studies on cytosolic aspartate aminotransferase using 6-FPLP have provided even more detailed insights into the nature of the Schiff base. The 19F NMR and absorption spectra revealed the existence of a pH-dependent equilibrium between two tautomers of the internal Schiff base: the ketoenamine and the enolimine. nih.gov The binding of dicarboxylate inhibitors, which act as substrate analogs, was shown to markedly alter the ratio of these two tautomers. nih.gov This demonstrates how the enzyme can manipulate the electronic structure of the Schiff base to prepare it for subsequent reaction steps.

Furthermore, the formation and hydrolysis of Schiff bases have been studied in model systems to understand the fundamental chemistry involved. researchgate.net These studies have shown that the pKa of the pyridine nitrogen is a crucial factor in the stability and reactivity of the Schiff base. researchgate.net By using 6-FPLP, with its significantly lower pyridine nitrogen basicity, researchers can probe how this property influences the formation and catalytic competence of the Schiff base intermediates within the complex environment of an enzyme's active site. The ability to form a stable, yet reactive, Schiff base is a key aspect of PLP's versatility as a coenzyme. researchgate.net

Investigations into Allosteric Regulation and Substrate Binding Mechanisms

Many pyridoxal phosphate (PLP)-dependent enzymes are subject to allosteric regulation, where the binding of a molecule at a site distinct from the active site influences the enzyme's catalytic activity. wikipedia.org This regulation is often achieved through conformational changes that are transmitted from the allosteric site to the active site. consensus.appnih.gov this compound (6-FPLP), with its sensitive 19F NMR probe, is an excellent tool for detecting these conformational changes and understanding the mechanisms of allosteric control and substrate binding. nih.govmdpi.com

In glycogen phosphorylase, a well-known allosterically regulated enzyme, 19F NMR studies with 6-FPLP have provided direct evidence for conformational changes occurring at the coenzyme binding site upon the activation of the enzyme by substrates and the allosteric effector AMP. nih.govresearchgate.net The changes in the 19F NMR signal indicate that the local environment of the coenzyme is altered when the enzyme transitions from a less active to a more active state. nih.gov This demonstrates a clear link between allosteric activation and a conformational change at the catalytic center.

The binding of a substrate to a PLP-dependent enzyme is the initial step in the catalytic cycle and often triggers conformational changes that are necessary for catalysis. In some enzymes, this involves a large-scale domain movement to enclose the active site. mdpi.comresearchgate.net While 6-FPLP primarily reports on its local environment, the changes it detects can be indicative of these larger structural rearrangements. For example, a change in the 19F NMR chemical shift of 6-FPLP upon substrate binding can signify a shift in the protein structure that brings catalytic residues into closer proximity to the coenzyme-substrate complex.

In cyanobacterial glucose-6-phosphate dehydrogenase, allosteric regulation involves the binding of a regulatory protein, OpcA, which induces conformational changes in the substrate-binding sites. biorxiv.org Although this enzyme is not PLP-dependent, the principles of allosteric regulation through induced conformational changes are broadly applicable. The use of a probe like 6-FPLP in a PLP-dependent enzyme allows for the direct observation of the consequences of such allosteric communication at the active site.

By monitoring the 19F NMR signal of 6-FPLP in the presence and absence of allosteric effectors and substrates, researchers can map the flow of information from the allosteric and substrate-binding sites to the catalytic machinery of the enzyme. This provides a detailed understanding of how the enzyme's activity is finely tuned in response to the metabolic needs of the cell.

Table 2: Mechanistic Insights from 6-FPLP Studies

| Mechanistic Event | Enzyme/System Studied | Key Findings with 6-FPLP | Reference |

|---|---|---|---|

| Proton Transfer | Cytosolic Aspartate Aminotransferase | 19F NMR revealed a pKa of ~7.1 for pyridine nitrogen protonation and a synchronous proton transfer between the coenzyme and an active site residue (Asp-222). | nih.gov |

| Schiff Base Characterization | Glycogen Phosphorylase | UV and fluorescence spectra confirmed the presence of a neutral enolimine Schiff base, supporting models for the native enzyme. | nih.govresearchgate.net |

| Schiff Base Tautomerism | Cytosolic Aspartate Aminotransferase | 19F NMR and absorption spectra showed a pH-dependent equilibrium between ketoenamine and enolimine tautomers, which is altered by inhibitor binding. | nih.gov |

| Allosteric Regulation | Glycogen Phosphorylase | 19F NMR detected conformational changes at the coenzyme binding site upon activation by AMP and substrates, linking allosteric activation to active site rearrangement. | nih.govresearchgate.net |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 6-Fluoropyridoxal |

| This compound |

| 6-Fluoropyridoxamine 5'-phosphate |

| AMP (Adenosine monophosphate) |

| Aspartate |

| Glucose-6-phosphate |

| Glycogen |

| Lysine |

| Phosphoenolpyruvate |

| Pyridoxal |

| Pyridoxal phosphate |

| Pyridoxamine 5'-phosphate |

Structural Activity Relationships Sar in Fluorinated Pyridoxal Phosphate Analogs

Electronic and Steric Effects of the 6-Fluoro Substitution on the Pyridine (B92270) Ring

The fluorine atom is a highly electronegative element, and its placement at the 6-position of the pyridine ring exerts a potent electron-withdrawing inductive effect. This has a profound impact on the electron density of the ring system. The most significant consequence of this electronic perturbation is a drastic reduction in the basicity of the pyridine ring nitrogen. Research has demonstrated that the presence of the 6-fluoro substituent decreases the pKa of the ring nitrogen by approximately 4 units, which corresponds to a reduction in basicity of more than 10,000-fold. nih.gov

This strong electron-withdrawing effect alters the electrophilic character of the coenzyme, which is a critical feature for its catalytic function as an "electron sink" in various enzymatic reactions. researchgate.net Despite this substantial electronic modification, the steric impact of the fluorine atom is minimal due to its relatively small van der Waals radius, which is only slightly larger than that of a hydrogen atom. This minimal steric hindrance ensures that the 6-FPLP analog can typically fit into the active sites of PLP-dependent enzymes without significant structural disruption, making it an excellent probe for studying electronic influences on catalysis.

Influence of Fluorination on the Ionization States and Zwitterionic Character of the Coenzyme Analog within Biological Environments

The ionization state of the pyridine ring nitrogen is crucial for the catalytic cycle of many PLP-dependent enzymes. In native PLP, the pKa of the ring nitrogen is approximately 6.4 when bound to cytosolic aspartate aminotransferase. nih.gov In 6-FPLP, this pKa is shifted to about 7.1 in the same enzyme. nih.gov This shift reflects the powerful electron-withdrawing nature of the fluorine substituent.

Despite the dramatically lowered basicity of the pyridine nitrogen, studies on 6-FPLP reconstituted into enzymes like cytosolic aspartate aminotransferase show that the coenzyme analog still binds predominantly in its dipolar ionic (zwitterionic) form, similar to the natural coenzyme. nih.gov In this state, the ring nitrogen is protonated, and the phenolic oxygen is deprotonated. However, in other enzymes, such as glycogen (B147801) phosphorylase, spectroscopic studies suggest that the 6-FPLP coenzyme exists as a neutral enolimine Schiff base, with the 3-OH group protonated and the pyridine nitrogen unprotonated. nih.gov The fluorine nucleus itself serves as a sensitive ¹⁹F NMR probe, allowing for detailed investigation of changes in the protonation state of the ring nitrogen and other nearby groups in response to pH changes or the binding of substrates and inhibitors. nih.gov

| Property | Pyridoxal (B1214274) 5'-Phosphate (in Aspartate Aminotransferase) | 6-Fluoropyridoxal (B1227776) 5'-Phosphate (in Aspartate Aminotransferase) |

| Ring Nitrogen Basicity | Normal | Reduced >10,000-fold nih.gov |

| Bound Ring Nitrogen pKa | ~6.4 nih.gov | ~7.1 nih.gov |

| Predominant Ionic Form | Dipolar ionic (zwitterionic) nih.gov | Dipolar ionic (zwitterionic) nih.gov |

Correlation of Fluorine-Induced Modifications with Altered Enzymatic Reaction Rates and Specificity

The electronic changes induced by 6-fluorination directly translate to altered catalytic efficiencies in PLP-dependent enzymes. By modifying the pKa of the pyridine nitrogen, the 6-fluoro group affects the delicate balance of protonation states required during the catalytic cycle.

In studies with cytosolic aspartate aminotransferase, the enzyme reconstituted with 6-FPLP retains a significant portion of its function, exhibiting approximately 42% of the catalytic activity of the native enzyme. nih.gov This indicates that while the protonation of the ring nitrogen is important, a substantial reduction in its basicity can be tolerated, although it comes at the cost of reduced catalytic efficiency.

Similarly, in glycogen phosphorylase, reconstitution of the apoenzyme with 6-FPLP results in a functional enzyme, but one with a lower Vmax compared to the native enzyme. nih.gov The kinetic characteristics of the 6-FPLP-reconstituted enzyme are otherwise similar to the native form, suggesting that the fundamental catalytic mechanism is preserved but the rate-limiting steps are less efficient. nih.gov The interaction between the coenzyme's ring nitrogen and the protein is thought to be important for efficient catalysis, and the modification in 6-FPLP perturbs this interaction. nih.gov The use of 6-FPLP has been instrumental in confirming that the coenzyme's ability to act as an electron sink is vital and that modulating its electronic properties directly impacts enzyme turnover rates. grantome.com

| Enzyme | Coenzyme | Relative Activity/Vmax | Key Finding |

| Cytosolic Aspartate Aminotransferase | 6-Fluoropyridoxal 5'-Phosphate | ~42% of native enzyme nih.gov | Reduced basicity of the ring nitrogen decreases catalytic efficiency. nih.gov |

| Glycogen Phosphorylase | 6-Fluoropyridoxal 5'-Phosphate | Lower Vmax than native enzyme nih.gov | Perturbation of the ring nitrogen interaction impairs catalytic rate. nih.gov |

| Glycogen Phosphorylase | 6-Fluoropyridoxal | Lower Vmax than pyridoxal-reconstituted enzyme nih.gov | Confirms the importance of the phosphate (B84403) group and ring electronics. nih.gov |

Theoretical and Computational Studies of 6 Fluoropyridoxal Phosphate Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure of molecules, which in turn dictates their reactivity and spectroscopic properties. wikipedia.orgscienceopen.com For 6-FPLP, these methods have been crucial for elucidating how the introduction of a highly electronegative fluorine atom at the 6-position alters the coenzyme's intrinsic properties compared to the native PLP.

One of the most significant effects of the 6-fluoro substituent is the dramatic reduction in the basicity of the pyridine (B92270) ring nitrogen. nih.gov This has been a key area of investigation, as the protonation state of the ring nitrogen is critical for the catalytic cycle of many PLP-dependent enzymes. Quantum chemical studies, often in conjunction with spectroscopic analysis, help to quantify these electronic effects. aspbs.com Calculations can determine properties like molecular geometry, charge distribution, and the energies of different electronic states, providing a theoretical foundation for interpreting experimental UV-visible and 19F NMR spectra. wikipedia.orgarxiv.org

Studies have focused on various forms of the coenzyme, including the free aldehyde, its hydrated form, and, most importantly, the internal Schiff base (or aldimine) formed with an amino acid residue in the enzyme's active site. nih.govnih.gov For instance, in glycogen (B147801) phosphorylase reconstituted with 6-FPLP, a combination of UV spectra and 19F NMR data, supported by theoretical understanding, indicated that the coenzyme exists as a neutral enolimine Schiff base. nih.gov This finding suggests that the 3-hydroxyl group is protonated while the pyridine nitrogen remains unprotonated. nih.gov

Similarly, detailed investigations of 6-FPLP in cytosolic aspartate aminotransferase have utilized its unique spectroscopic properties. nih.gov Quantum chemical calculations help to correlate the observed chemical shifts and absorption bands with specific tautomeric and protonation states of the coenzyme-substrate complex, such as the ketoenamine and enolimine forms. nih.gov These calculations are essential for building a precise picture of the electronic rearrangements that constitute the chemical steps of catalysis. scienceopen.com

| Property | Method | Finding | Reference |

| Basicity | Spectroscopic Analysis | The 6-fluoro substituent reduces the basicity of the pyridine ring nitrogen by over 10,000-fold. | nih.gov |

| Tautomeric Form | 19F NMR and UV Spectra | In reconstituted phosphorylase, 6-FPLP forms a neutral enolimine Schiff base. | nih.gov |

| Protonation State | 19F NMR Spectroscopy | In aspartate aminotransferase, the pKa of the Schiff base nitrogen is ~7.1, compared to ~6.4 in the native enzyme. | nih.gov |

| Tautomeric Equilibrium | Light Absorption Spectra | The binding of dicarboxylate inhibitors to aspartate aminotransferase markedly alters the ketoenamine-enolimine tautomeric ratio of the 6-FPLP Schiff base. | nih.gov |

Molecular Dynamics Simulations of 6-FPLP-Enzyme Complexes for Conformational Analysis

Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of biological macromolecules over time. nih.govnumberanalytics.com These simulations are particularly valuable for studying the conformational changes that are essential for enzyme function. numberanalytics.commdpi.com For enzymes containing 6-FPLP, MD simulations can be used to analyze the structural accommodations within the active site and the dynamic interplay between the coenzyme analogue and the protein. uzh.ch

The fluorine atom in 6-FPLP serves as a powerful experimental probe for 19F NMR, which is highly sensitive to the local environment. nih.govnih.gov MD simulations can complement these experiments by providing an atomistic interpretation of the observed spectral changes. For example, studies on 6-FPLP-reconstituted phosphorylase showed that the protein structure near the coenzyme binding site undergoes conformational changes when the enzyme is activated by substrates and AMP. nih.gov MD simulations can model these transitions, revealing the specific residue movements and changes in non-covalent interactions that lead to the altered 19F NMR signal. nih.gov

In the context of cytosolic aspartate aminotransferase, MD simulations can be used to explore the conformational ensemble of the enzyme-coenzyme complex. uzh.ch Although the 6-FPLP-containing enzyme binds substrates and inhibitors in a manner similar to the native enzyme, the dynamics of the active site may be subtly altered. nih.gov Simulations can track the flexibility of active site loops, the orientation of the 6-FPLP molecule, and the hydrogen-bonding network that stabilizes the complex. nih.govmdpi.com This is crucial for understanding how the enzyme maintains its function despite the significant electronic perturbation of the coenzyme. nih.gov By analyzing the trajectories from MD simulations, researchers can identify stable conformational substates and the pathways of transition between them, providing a dynamic picture of the enzyme at work. mdpi.com

| Enzyme System | Simulation/Experimental Technique | Key Finding | Reference |

| Glycogen Phosphorylase | 19F NMR Spectroscopy | The protein structure near the coenzyme binding site undergoes conformational changes upon activation by substrates and AMP. | nih.gov |

| Cytosolic Aspartate Aminotransferase | 19F NMR Spectroscopy | The fluorine nucleus acts as a sensitive probe for changes in the protonation state of both the ring nitrogen and the imine group. | nih.gov |

| General Protein-Ligand Systems | Molecular Dynamics (MD) | MD simulations can reveal correlated motions between protein domains and pathways of communication between distant sites. | nih.gov |

| General Enzyme Systems | Molecular Dynamics (MD) | Simulations can capture conformational changes in enzymes that are crucial for catalysis, such as loop movements upon ligand binding. | numberanalytics.comuzh.ch |

Computational Modeling of Enzyme Catalytic Mechanisms Incorporating 6-FPLP Analogs

Computational modeling is an indispensable tool for deciphering the complex, multi-step reaction mechanisms of enzymes. nih.govnumberanalytics.commtu.edu By combining quantum mechanics (QM) to describe the chemical bond-breaking and-forming events with molecular mechanics (MM) to represent the surrounding protein environment (QM/MM methods), researchers can map out detailed reaction pathways. numberanalytics.comrsc.org The use of the 6-FPLP analogue provides a unique opportunity to test and refine these mechanistic models. nih.gov

A central aspect of PLP catalysis is the role of the pyridine ring as an "electron sink" to stabilize negatively charged intermediates. mdpi.com The electron-withdrawing fluorine atom in 6-FPLP modulates this capability. Computational models can quantify this effect on the stability of transition states and intermediates along the catalytic pathway. Studies on aspartate aminotransferase reconstituted with 6-FPLP found that the enzyme retained significant catalytic activity (about 42% of the native enzyme). nih.gov This suggests that while the electronic properties of the pyridine ring are important, the enzyme can compensate for the changes introduced by the fluorine substituent.

Computational models have been used to explore the tautomerization of the internal Schiff base, a key step in the catalytic cycle. nih.gov From chemical shift values in 19F NMR, it was concluded that during the rapid tautomerization between the ketoenamine and enolimine forms, a proton is synchronously moved from the ring nitrogen to the carboxylate of the active site residue Aspartate-222. nih.gov This provides a detailed mechanistic insight that would be difficult to obtain without the combination of the 6-FPLP probe and computational interpretation.

Furthermore, research on glycogen phosphorylase suggests that the interaction between the protein and the coenzyme's ring nitrogen is important for efficient catalysis. nih.gov Computational modeling can simulate the catalytic process in both the native and the 6-FPLP-reconstituted enzyme, allowing for a direct comparison of the energetics and revealing how the weaker basicity of the 6-FPLP nitrogen affects key proton transfer steps and interactions with the protein environment. mdpi.com

| Enzyme | Coenzyme | Key Mechanistic Finding | Reference |

| Cytosolic Aspartate Aminotransferase | 6-FPLP | The enzyme exhibits about 42% of the catalytic activity of the native enzyme. | nih.gov |

| Cytosolic Aspartate Aminotransferase | 6-FPLP | During tautomerization, a proton is synchronously transferred from the ring nitrogen to the Aspartate-222 carboxylate. | nih.gov |

| Glycogen Phosphorylase | 6-FPLP | Comparison with the native enzyme implies that interaction with the coenzyme's ring nitrogen is important for efficient catalysis. | nih.gov |

| Lysine (B10760008) 5,6-aminomutase | PLP | Theoretical calculations suggest PLP helps stabilize radical intermediates through spin delocalization into the pyridine ring. | mdpi.com |

Advanced Research Applications and Methodological Development Utilizing 6 Fluoropyridoxal Phosphate

Development of ¹⁹F NMR as an In Vitro and In Vivo pH Indicator

The fluorine-19 (¹⁹F) nucleus possesses favorable properties for Nuclear Magnetic Resonance (NMR) spectroscopy, including a high gyromagnetic ratio and 100% natural abundance. The chemical shift of the fluorine atom in 6-FPLP and its derivatives is highly sensitive to the local chemical environment, particularly the protonation state of the molecule. This has led to the development of 6-FPLP and its analogues as powerful ¹⁹F NMR probes for measuring pH in both laboratory settings and living organisms.

Real-time Measurement of pH Gradients in Cellular and Subcellular Environments

The ability to non-invasively measure pH gradients across cellular and subcellular membranes is crucial for understanding numerous physiological and pathological processes. 6-FPLP and its derivatives have emerged as valuable tools for these real-time measurements. These fluorinated vitamin B6 analogues can readily permeate cell membranes, allowing for the simultaneous determination of intracellular and extracellular pH. nih.govdtic.mil

Once inside the cell, the ¹⁹F NMR signal of the probe provides a direct readout of the pH in that compartment. The difference in chemical shift between the intracellular and extracellular probe molecules allows for the precise calculation of the transmembrane pH gradient. dtic.mil This technique has been successfully applied to various cell types, including tumor cells, to investigate the role of pH in cancer biology. nih.govdtic.mil For instance, researchers have used 6-fluoropyridoxamine (a related compound) to demonstrate for the first time the non-invasive measurement of the transmembrane pH gradient in cancer cells. dtic.mil

The development of second-generation probes, such as those incorporating a trifluoromethyl group, has further enhanced the capabilities of this technique. These newer probes offer increased signal intensity, leading to improved precision and accuracy in pH measurements within living systems. nih.gov

Validation and Sensitivity of 6-FPLP as a pH Probe in Complex Biological Systems

The validity and sensitivity of 6-FPLP and its analogues as pH probes have been rigorously evaluated in complex biological systems. The sensitivity of these probes is a key advantage, with some exhibiting a chemical shift change of approximately 10 ppm over the physiological pH range. nih.gov This large chemical shift dispersion allows for very precise pH determinations.

The pKa of the probe, the pH at which the protonated and deprotonated forms are in equal concentration, is a critical parameter. For 6-fluoropyridoxol (B15471503), a pKa of around 8.2 has been reported, which, while sensitive, is not perfectly centered in the normal physiological range (pH 6.5-7.5). nih.govnih.gov To address this, analogues with trifluoromethyl groups have been synthesized to modify the pKa to be more aligned with physiological conditions, thereby increasing the sensitivity of measurements in this critical range. nih.gov

The accuracy of pH measurements using these ¹⁹F NMR probes has been validated by comparison with traditional methods, such as ion-selective electrodes and ³¹P NMR spectroscopy. nih.gov These validation studies have confirmed the reliability of 6-FPLP-based probes for quantifying pH in complex environments like whole blood. nih.gov

The table below summarizes the key properties of some fluorinated pyridoxal (B1214274) derivatives used as ¹⁹F NMR pH indicators.

| Probe | Key Feature | Reported pKa | Chemical Shift Sensitivity | Application |

| 6-Fluoropyridoxol | High sensitivity | ~8.2 nih.gov | ~10 ppm (acid/base shift) nih.gov | Intracellular and extracellular pH in whole blood nih.gov |

| 6-Fluoropyridoxamine (6-FPAM) | Cell permeability | Not specified | Strong NMR chemical shift response to pH dtic.mil | Measurement of transmembrane pH gradient in cancer cells dtic.mil |

| Trifluoromethyl Pyridoxol Analogue | Enhanced signal intensity and physiological pKa | Modified for physiological range nih.gov | ~1.5 ppm dtic.mil | In vivo tumor pH assessment nih.gov |

Analytical Methodologies for the Detection and Quantification of 6-FPLP and its Enzymatic Products in Research Studies

The detection and quantification of 6-FPLP and its metabolic products are essential for studies investigating its role as an enzymatic cofactor and a research tool. Various analytical techniques can be employed for this purpose, leveraging the unique chemical properties of the compound.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of small molecules in complex mixtures. actapol.net For the analysis of 6-FPLP and its derivatives, a reversed-phase HPLC method coupled with a suitable detector would be appropriate. UV-Vis spectrophotometry can be used for detection, as pyridoxal phosphate (B84403) and its analogues absorb light in the UV range. mdpi.com The separation would be based on the polarity of the compounds, with a mobile phase composition optimized to achieve good resolution between 6-FPLP, its precursors, and its enzymatic products.

For enhanced sensitivity and specificity, HPLC can be coupled with mass spectrometry (MS). actapol.netnih.gov HPLC-MS/MS is a powerful technique for identifying and quantifying metabolites in biological samples. nih.gov This method would involve the separation of the analytes by HPLC, followed by their ionization and detection by a mass spectrometer. By selecting specific parent and fragment ions for 6-FPLP and its products, highly selective and sensitive quantification can be achieved, even in complex biological matrices like cell lysates or plasma. lipidmaps.orgchromatographyonline.com

Gas chromatography-mass spectrometry (GC/MS) could also be adapted for the analysis of 6-FPLP, likely after a derivatization step to increase its volatility. actapol.net

In addition to chromatographic methods, spectrophotometric assays can be used for the quantification of total phosphate, which can be an indirect measure of 6-FPLP concentration after appropriate sample preparation. avantiresearch.comusda.gov These colorimetric methods are often based on the reaction of phosphate with a reagent like ammonium (B1175870) molybdate (B1676688) to form a colored complex. avantiresearch.com

The table below outlines potential analytical methods for 6-FPLP and its products.

| Analytical Technique | Principle | Detection Method | Application |

| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity. actapol.net | UV-Vis Spectrophotometry mdpi.com | Quantification of 6-FPLP and its major metabolites. |

| High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | Separation by HPLC followed by mass-based detection. nih.gov | Mass Spectrometry nih.gov | Highly sensitive and specific quantification of 6-FPLP and its enzymatic products in complex biological samples. lipidmaps.orgchromatographyonline.com |

| Gas Chromatography-Mass Spectrometry (GC/MS) | Separation of volatile compounds. actapol.net | Mass Spectrometry actapol.net | Analysis of derivatized 6-FPLP and its products. |

| Spectrophotometry | Formation of a colored complex with phosphate. avantiresearch.com | Colorimetry olympianwatertesting.com | Determination of total phosphate content as an indirect measure of 6-FPLP. usda.gov |

Future Directions and Emerging Research Avenues for 6 Fluoropyridoxal Phosphate

The strategic placement of a fluorine atom at the 6-position of pyridoxal (B1214274) 5'-phosphate (PLP) creates 6-Fluoropyridoxal (B1227776) phosphate (B84403) (6-FPLP), a powerful probe for investigating the intricate mechanisms of PLP-dependent enzymes. The fluorine atom's unique properties, including its high electronegativity and its utility as a ¹⁹F Nuclear Magnetic Resonance (NMR) reporter, offer unparalleled insights into the enzyme active site. Future research is poised to build upon this foundation, venturing into more sophisticated analytical integrations, novel molecular designs, broader enzymatic applications, and high-efficiency screening methods.

Q & A

Basic Research Questions

Q. How is 6-Fluoropyridoxal Phosphate (6-FPLP) synthesized and characterized for experimental use?

- Methodological Answer : 6-FPLP is synthesized by introducing a fluorine atom at the 6-position of pyridoxal 5'-phosphate (PLP). Characterization typically involves NMR spectroscopy to confirm substitution and purity, complemented by mass spectrometry and UV-visible spectroscopy to validate structural integrity and cofactor activity. Fluorination alters the electronic environment of the pyridine ring, reducing the basicity of the ring nitrogen by over 10,000-fold, which can be quantified via pH titration and NMR chemical shift analysis .

Q. What are the primary applications of 6-FPLP in studying enzyme mechanisms?

- Methodological Answer : 6-FPLP serves as a non-perturbing probe in NMR studies to monitor conformational changes in enzymes like glycogen phosphorylase and aspartate aminotransferase. For example, binding of ligands (e.g., AMP, glucose-1-P) to 6-FPLP-reconstituted enzymes induces distinct chemical shifts (e.g., -11.0 to -13.1 ppm), enabling real-time tracking of substrate-induced structural rearrangements .

Q. How does 6-FPLP compare to native PLP in maintaining enzymatic activity?

- Methodological Answer : Enzymes reconstituted with 6-FPLP retain partial activity (e.g., ~42% in cytosolic aspartate aminotransferase). Activity loss is attributed to fluorine’s electronegativity strengthening hydrogen bonds to the pyridine nitrogen, altering protonation states critical for catalysis. Kinetic assays (e.g., , ) under varied pH/temperature conditions reveal these effects .

Advanced Research Questions

Q. How can NMR resolve conflicting data on ligand-exchange rates in 6-FPLP-bound enzymes?

- Methodological Answer : Discrepancies in exchange rates (e.g., 3300 s for glucose-1-P vs. 500 s for inorganic phosphate in phosphorylase) arise from ligand-specific protein conformations. Temperature-dependent line-shape analysis and Arrhenius plots (20–10°C) can dissect thermodynamic contributions, while mutagenesis targeting cofactor-binding residues (e.g., Lys-574, Tyr-648) validates structural hypotheses .

Q. What structural insights does X-ray crystallography provide about 6-FPLP’s role in glycogen phosphorylase?

- Methodological Answer : Crystallographic refinement (1.9–2.5 Å resolution) shows the 6-fluorine substituent is accommodated without major structural perturbations. However, weakened interactions between the 5'-phosphate and Lys-574 (due to fluorine’s steric/electronic effects) reduce catalytic efficiency. Comparative studies with 5'-deoxypyridoxal derivatives further clarify phosphate positioning’s role in substrate proximity .

Q. How do tautomeric equilibria of 6-FPLP-Schiff bases influence enzyme-substrate interactions?

- Methodological Answer : In aspartate aminotransferase, 6-FPLP forms Schiff bases with substrates (e.g., valine), existing as ketoenamine or enolimine tautomers. NMR reveals synchronous proton transfer between the pyridine nitrogen and Asp-222 carboxylate during tautomerization. Dicarboxylate inhibitors shift tautomeric ratios, which can be quantified via stopped-flow spectroscopy and pH-jump experiments .

Q. What experimental strategies reconcile discrepancies in phosphate positioning between 6-FPLP and native PLP?

- Methodological Answer : Discrepancies (e.g., 6.8 Å vs. 4.5 Å between cofactor and substrate phosphates in phosphorylase) are resolved using hybrid QM/MM simulations and neutron diffraction to map hydrogen-bonding networks. Competitive inhibition assays with heptulose 2-phosphate (a structural analog) and NMR validate phosphate repositioning effects on catalytic efficiency .

Data Contradiction Analysis

Q. Why do studies report conflicting effects of 6-FPLP on enzyme thermostability?

- Analysis : Some studies suggest 6-FPLP stabilizes enzymes via tighter cofactor binding (evidenced by reduced NMR linewidths), while others note destabilization at low temperatures. These contradictions arise from ligand-specific conformational flexibility. Differential scanning calorimetry (DSC) under varying ligand conditions (e.g., ±AMP) can isolate cofactor versus substrate contributions to stability .

Methodological Tables

| Technique | Application | Key Parameters |

|---|---|---|

| NMR | Tracking cofactor protonation states | Chemical shift (ppm), linewidth (Hz) |

| X-ray crystallography | Resolving fluorine-induced structural perturbations | Resolution (Å), B-factors for cofactor site |

| Kinetic assays | Quantifying activity loss in 6-FPLP enzymes | , , pH optimum |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.